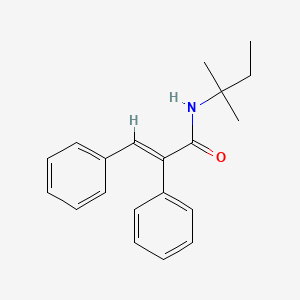
(2E)-N-(2-methylbutan-2-yl)-2,3-diphenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(TERT-PENTYL)-2,3-DIPHENYL-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a tert-pentyl group and two phenyl rings attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(TERT-PENTYL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves the reaction of tert-pentylamine with 2,3-diphenylpropenoic acid or its derivatives under appropriate conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of (E)-N-(TERT-PENTYL)-2,3-DIPHENYL-2-PROPENAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(TERT-PENTYL)-2,3-DIPHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
(E)-N-(TERT-PENTYL)-2,3-DIPHENYL-2-PROPENAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(TERT-PENTYL)-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-2,3-diphenyl-2-propenamide
- N-(tert-Pentyl)-2,3-diphenyl-2-butenamide
- N-(tert-Pentyl)-2,3-diphenyl-2-propenylamine
Uniqueness
(E)-N-(TERT-PENTYL)-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its specific structural features, such as the presence of the tert-pentyl group and the (E)-configuration of the propenamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H23NO |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(E)-N-(2-methylbutan-2-yl)-2,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C20H23NO/c1-4-20(2,3)21-19(22)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,4H2,1-3H3,(H,21,22)/b18-15+ |
InChI Key |
LGDBLCYHXCRORM-OBGWFSINSA-N |
Isomeric SMILES |
CCC(C)(C)NC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)(C)NC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester](/img/structure/B11016769.png)
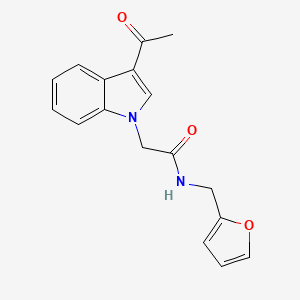
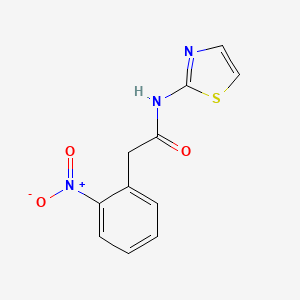
![4-(4-methoxyphenyl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11016780.png)
![(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoate](/img/structure/B11016783.png)

![N-[4-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B11016789.png)
![1-(4-methoxyphenyl)-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11016790.png)


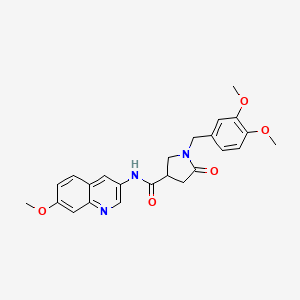
![4-(butanoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11016809.png)
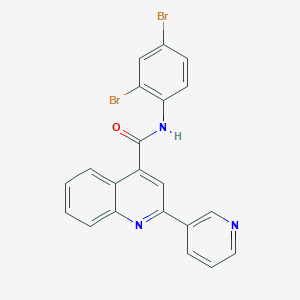
![3-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11016842.png)
